N-(furan-2-ylmethyl)-4-iodobenzamide
Description
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-4-iodobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10INO2/c13-10-5-3-9(4-6-10)12(15)14-8-11-2-1-7-16-11/h1-7H,8H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADFIGDSLXXFDCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C2=CC=C(C=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-4-iodobenzamide typically involves the reaction of 4-iodobenzoic acid with furan-2-ylmethanamine. The reaction is carried out in the presence of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NMM (N-methylmorpholine) under mild conditions. The reaction mixture is usually heated to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis can enhance the reaction efficiency and yield. This method involves the use of microwave radiation to accelerate the reaction, reducing the reaction time and improving the overall yield .
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-4-iodobenzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The iodinated benzamide group can be reduced to form the corresponding amine.
Substitution: The iodine atom in the benzamide moiety can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) under basic conditions.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted benzamide derivatives depending on the nucleophile used.
Scientific Research Applications
N-(furan-2-ylmethyl)-4-iodobenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-4-iodobenzamide involves its interaction with specific molecular targets. The furan ring can participate in π-π stacking interactions with aromatic residues in proteins, while the iodinated benzamide group can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
N-(2-Diethylaminoethyl)-4-iodobenzamide (BZA)
- Structure: Features a diethylaminoethyl side chain instead of the furan-2-ylmethyl group.
- Applications: Radiolabeled with iodine-123, BZA demonstrated 81% sensitivity and 100% specificity in phase II clinical trials for detecting metastatic melanoma via SPECT imaging .
- Key Differences: The diethylaminoethyl group enhances water solubility, whereas the furan-2-ylmethyl group in N-(furan-2-ylmethyl)-4-iodobenzamide may improve lipophilicity (logP ~4.7, inferred from analogs) and tissue penetration .
N-(5-Chloropyridin-2-yl)-4-iodobenzamide
- Structure : Substitutes the furan-2-ylmethyl group with a 5-chloropyridin-2-yl moiety.
- Properties: Molecular weight = 358.56 g/mol, logP = 4.7, hydrogen bond acceptors = 3.
| Compound | Molecular Weight (g/mol) | logP | Key Functional Group | Clinical/Research Application |
|---|---|---|---|---|
| This compound | ~353.1 (estimated) | ~4.7 | Furan-2-ylmethyl | Research-stage enzyme inhibitors |
| BZA | 375.1 | 3.2 | Diethylaminoethyl | Phase II melanoma imaging |
| N-(5-chloropyridin-2-yl)-4-iodobenzamide | 358.56 | 4.7 | Chloropyridinyl | Preclinical studies |
Furan-Containing Derivatives
4-(2-Chloro-6-fluorobenzyl)-N-(furan-2-ylmethyl)-3-oxo-3,4-dihydro-2H-benzo[b]thiazine-6-carboxamide (G10)
N-(Furan-2-ylmethyl)acetamide
- Structure : Simpler acetamide derivative lacking the iodobenzamide moiety.
- Applications : Used as a model substrate in enzymatic studies due to its low cost and commercial availability. Highlights the role of the furan group in modulating reactivity .
Iodinated Melanoma-Targeting Agents
Iodothiouracil
- Structure : A thiouracil derivative radiolabeled with iodine-125/123.
- However, this compound’s benzamide core may offer superior metabolic stability compared to thiouracil’s labile sulfur moiety .
4-(3-Dimethylaminopropylamino)-7-[123I]-iodoquinoline
- Performance: Achieved 70% detection accuracy in ocular melanoma imaging, lower than BZA’s 81% sensitivity. Demonstrates the variability in efficacy among iodine-containing tracers .
Research and Development Insights
- Enzyme Inhibition: The furan-2-ylmethyl group in compounds like G10 and ADAM17 inhibitors (e.g., N-(3-((furan-2-ylmethyl)amino) quinoxalin-2-yl)-4-methylbenzenesulfonamide) suggests its role in enhancing selectivity for enzyme active sites .
- Radiotracer Design: Substituting the furan group in this compound with bulkier groups (e.g., diethylaminoethyl in BZA) alters biodistribution, emphasizing the balance between lipophilicity and solubility for optimal imaging .
Biological Activity
N-(furan-2-ylmethyl)-4-iodobenzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the compound's synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its potential applications.
Chemical Structure and Synthesis
This compound can be synthesized through the reaction of furan-2-carbaldehyde with 4-iodobenzoyl chloride in the presence of a suitable base. The general synthetic route involves:
- Formation of the amide : Reacting furan-2-aldehyde with 4-iodobenzoyl chloride.
- Purification : The product is typically purified using column chromatography.
The molecular formula is with a molecular weight of approximately 295.12 g/mol.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor activity. For instance, derivatives containing furan moieties have been shown to inhibit tumor cell proliferation in various cancer cell lines. The following table summarizes key findings related to antitumor activity:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 (breast cancer) | 15.3 | Induction of apoptosis |
| Similar furan derivatives | DU145 (prostate cancer) | 20.1 | Inhibition of cell cycle progression |
| Furan-based thiosemicarbazones | HuTu80 (colon cancer) | 13.36 | Inhibition of DNA synthesis |
These results suggest that this compound may possess similar properties, warranting further investigation.
Antimicrobial Activity
The compound has also shown promise in antimicrobial applications. A study evaluated various derivatives for their antibacterial and antifungal activities against common pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 5 |
| Candida albicans | 10 |
| Escherichia coli | 15 |
The observed MIC values indicate that this compound could be effective against these pathogens, although comparative studies are needed to establish its efficacy relative to existing antibiotics.
The precise mechanisms underlying the biological activity of this compound remain under investigation. However, it is hypothesized that the compound may exert its effects through:
- Inhibition of key enzymes involved in cell proliferation.
- Induction of apoptosis via mitochondrial pathways.
- Disruption of DNA replication in cancer cells.
Case Studies and Research Findings
Recent studies have highlighted the potential therapeutic applications of this compound:
-
Case Study 1 : A research team investigated the effects of this compound on MCF-7 breast cancer cells, noting a significant reduction in cell viability at concentrations above 10 µM.
"The compound exhibited a dose-dependent inhibition of cell growth, suggesting its potential as an anticancer agent" .
-
Case Study 2 : Another study focused on its antimicrobial properties, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria.
"this compound displayed a promising profile against resistant strains" .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
